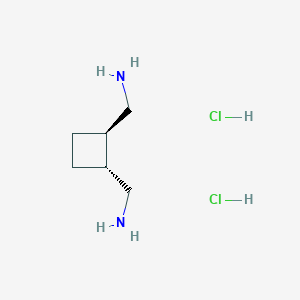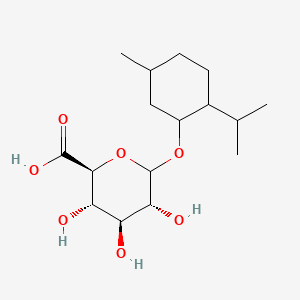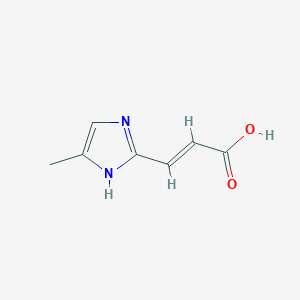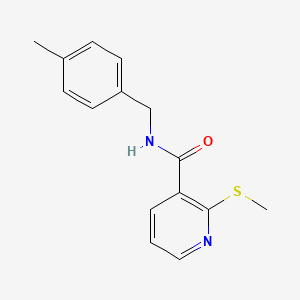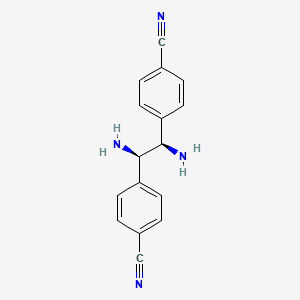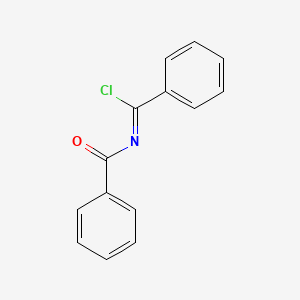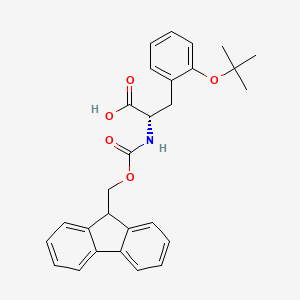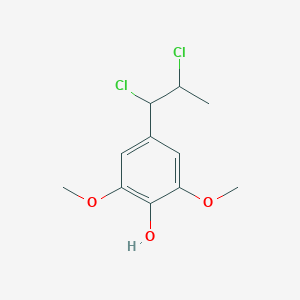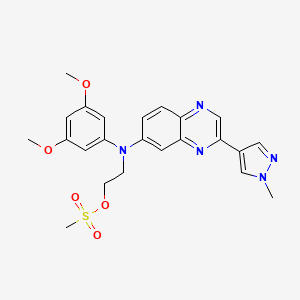
(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol is a chiral compound with a cyclobutane ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol typically involves the following steps:
Formation of the cyclobutane ring: This can be achieved through a [2+2] cycloaddition reaction of alkenes.
Introduction of the amino group: The amino group can be introduced via reductive amination of the corresponding ketone or aldehyde.
Hydroxylation: The hydroxyl group can be introduced through various methods such as hydroboration-oxidation or epoxidation followed by ring-opening.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or aldehyde.
Reduction: The amino group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include thionyl chloride (SOCl2) for halogenation and alkyl halides for ether formation.
Major Products
Oxidation: Ketones or aldehydes.
Reduction: Amines.
Substitution: Halides or ethers.
Scientific Research Applications
(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol has various scientific research applications, including:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Material Science: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
®-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol: The enantiomer of the compound.
1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-one: A ketone analog.
1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-amine: An amine analog.
Uniqueness
(S)-1-(((1-Phenylethyl)amino)methyl)cyclobutan-1-ol is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C13H19NO |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
1-[[[(1S)-1-phenylethyl]amino]methyl]cyclobutan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-11(12-6-3-2-4-7-12)14-10-13(15)8-5-9-13/h2-4,6-7,11,14-15H,5,8-10H2,1H3/t11-/m0/s1 |
InChI Key |
JUKKKLVJDXCTFW-NSHDSACASA-N |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)NCC2(CCC2)O |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC2(CCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


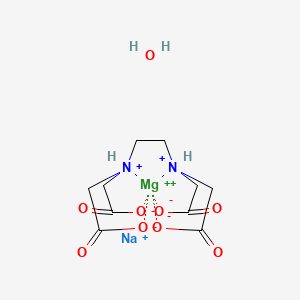
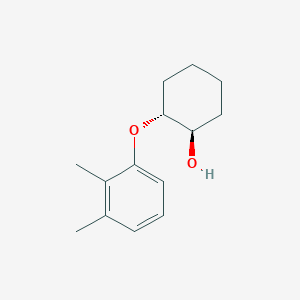
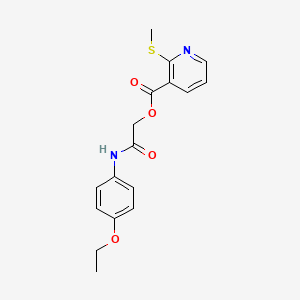
![3-{2-[(2,4-Dichlorobenzyl)oxy]phenyl}acrylamide](/img/structure/B13352676.png)
